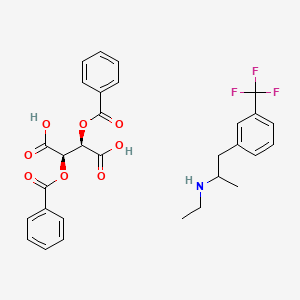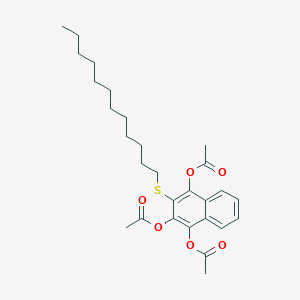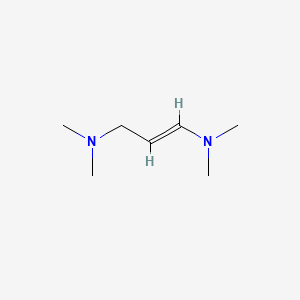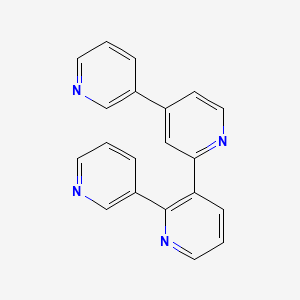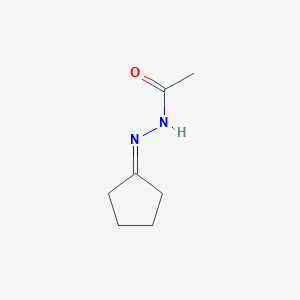
CID 87198188
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DIISOPROPYL-(1H,1H,2H,2H-PERFLUORODODECYL)SILANE: is a specialized organosilane compound characterized by its unique structure, which includes a perfluorinated alkyl chain. This compound is known for its hydrophobic and oleophobic properties, making it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of DIISOPROPYL-(1H,1H,2H,2H-PERFLUORODODECYL)SILANE typically involves the hydrosilylation reaction of a perfluorinated alkene with diisopropylsilane. The reaction is usually catalyzed by a platinum-based catalyst under controlled conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: DIISOPROPYL-(1H,1H,2H,2H-PERFLUORODODECYL)SILANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different alkyl groups.
Substitution: Nucleophilic substitution reactions can replace the isopropyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are employed under mild conditions.
Major Products: The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
DIISOPROPYL-(1H,1H,2H,2H-PERFLUORODODECYL)SILANE has a wide range of applications in scientific research:
Chemistry: It is used as a surface modifier to create hydrophobic and oleophobic surfaces.
Biology: The compound is employed in the development of bio-compatible coatings for medical devices.
Medicine: It is investigated for its potential use in drug delivery systems due to its unique surface properties.
Industry: The compound is used in the production of non-stick coatings and water-repellent materials
Mécanisme D'action
The mechanism by which DIISOPROPYL-(1H,1H,2H,2H-PERFLUORODODECYL)SILANE exerts its effects is primarily through the formation of a monolayer on surfaces. The perfluorinated alkyl chain provides a low surface energy, resulting in hydrophobic and oleophobic properties. This monolayer formation is facilitated by the silane group’s ability to form strong bonds with various substrates .
Comparaison Avec Des Composés Similaires
- DIISOPROPYL-(1H,1H,2H,2H-PERFLUOROOCTYL)SILANE
- DIISOPROPYL-(1H,1H,2H,2H-PERFLUORODECYL)SILANE
Comparison: While DIISOPROPYL-(1H,1H,2H,2H-PERFLUORODODECYL)SILANE shares similarities with other perfluorinated silanes, its longer perfluorinated chain provides enhanced hydrophobic and oleophobic properties. This makes it more effective in applications requiring extreme water and oil repellency .
Propriétés
Formule moléculaire |
C18H18F21Si |
|---|---|
Poids moléculaire |
661.4 g/mol |
InChI |
InChI=1S/C18H18F21Si/c1-7(2)40(8(3)4)6-5-9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)15(31,32)16(33,34)17(35,36)18(37,38)39/h7-8H,5-6H2,1-4H3 |
Clé InChI |
FPYFSTKDPJPZBW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](CCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[6-[[2-[[[(Octadecylamino)carbonyl]oxy]methyl]-2-propen-1-yl]oxy]-6-oxohexyl]pyridinium](/img/structure/B13827460.png)
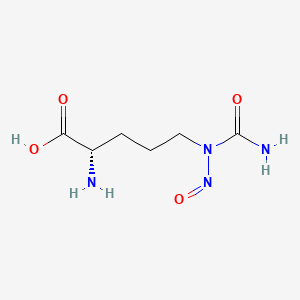
![(6S,8R)-8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol](/img/structure/B13827467.png)
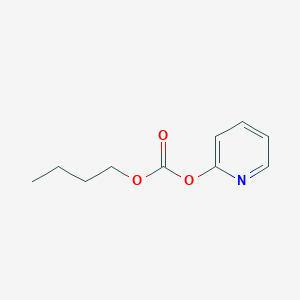
![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]borinic acid](/img/structure/B13827478.png)
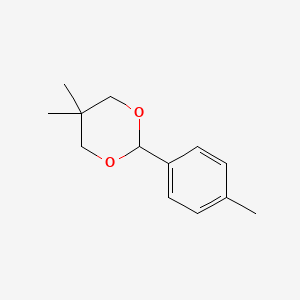
![P-[[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]phosphonic acid dimethyl ester](/img/structure/B13827484.png)
